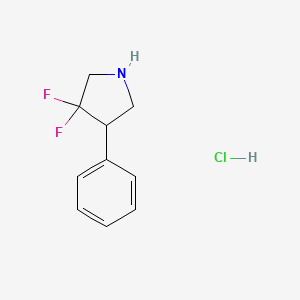

3,3-Difluoro-4-phenylpyrrolidine hydrochloride

Description

3,3-Difluoro-4-phenylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative with a phenyl substituent at the 4-position and two fluorine atoms at the 3,3-positions of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic chemistry applications. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to modulate pharmacokinetic properties. The fluorine atoms in this compound likely improve metabolic stability and influence electronic interactions with biological targets .

Properties

IUPAC Name |

3,3-difluoro-4-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTBPGMEVODHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(F)F)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-phenylpyrrolidine hydrochloride typically involves the reaction of 4-phenylpyrrolidine with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield the corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Research has indicated that 3,3-difluoro-4-phenylpyrrolidine hydrochloride may have potential therapeutic effects in treating neurological disorders. Its ability to interact with specific molecular targets enhances its potential as a ligand in biochemical assays. The fluorine atom in its structure contributes to increased binding affinity and selectivity towards various biological receptors, which is crucial for drug development .

Case Studies:

- Neurological Disorders: Studies have explored the compound's efficacy in modulating neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety.

- Cancer Research: Preliminary investigations suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Organic Synthesis

Chiral Building Block:

In organic chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its chirality is advantageous for developing enantiomerically pure compounds, which are essential in pharmaceutical applications .

Synthesis Methods:

The compound can be synthesized using asymmetric synthesis techniques that involve chiral catalysts to ensure the desired stereochemistry. This process typically includes the asymmetric addition of fluorinated reagents to pyrrolidine precursors under controlled conditions.

Material Science

Development of Novel Materials:

The compound is also being investigated for its potential use in developing novel materials and catalysts. Its unique chemical properties allow for the creation of advanced materials with specific functionalities, such as improved thermal stability and enhanced mechanical properties .

Agrochemicals

Potential Uses in Agriculture:

Emerging research indicates that compounds similar to this compound may possess herbicidal or fungicidal properties. This opens avenues for developing environmentally friendly agrochemicals that can effectively control pests while minimizing ecological impact .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-phenylpyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences:

*Similarity scores derived from structural and functional group comparisons in CAS databases .

Physicochemical and Functional Differences

Ring Size and Rigidity :

- Pyrrolidine (5-membered ring) : The smaller ring in 3,3-Difluoro-4-phenylpyrrolidine HCl imposes greater torsional strain, favoring specific conformations that may enhance binding to flat hydrophobic pockets in biological targets. In contrast, piperidine derivatives (6-membered rings, e.g., 4,4-Difluoropiperidine HCl) exhibit reduced strain and increased flexibility .

Comparatively, monosubstituted fluorinated analogs (e.g., 3-Fluoropiperidine HCl) exhibit weaker electronic modulation .

Phenyl vs. Halogenated Phenyl Groups: The 4-phenyl group in the target compound contributes to lipophilicity, aiding membrane permeability.

Solubility: Hydrochloride salts universally improve aqueous solubility. However, the phenyl group in the target compound may reduce solubility compared to non-aromatic analogs like 4,4-Difluoropiperidine HCl .

Pharmacological Implications

- Metabolic Stability: Fluorination at the 3,3-positions likely reduces oxidative metabolism in the liver compared to non-fluorinated pyrrolidines .

- Target Selectivity : The phenyl group may enhance affinity for aromatic-rich binding sites (e.g., GPCRs), whereas carboxylic acid-containing analogs (e.g., ) could target ion channels or enzymes .

Biological Activity

3,3-Difluoro-4-phenylpyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFN·HCl

- Molecular Weight : Approximately 219.66 g/mol

The presence of difluoro substituents enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have been shown to inhibit the growth of multidrug-resistant bacteria such as Pseudomonas aeruginosa by targeting essential proteins like penicillin-binding protein 3 (PBP3) .

- Mechanism : The interaction with PBP3 disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

Studies have also highlighted the anticancer potential of pyrrolidine derivatives. The compound's structure allows it to interact with various cellular targets involved in cancer progression.

- Case Study : A series of pyrrolidine derivatives were evaluated for their cytotoxic effects against cancer cell lines. Results indicated that certain modifications in the pyrrolidine structure enhanced their efficacy against specific cancer types .

Neuropharmacological Effects

The compound's ability to modulate ion channels makes it a candidate for treating central nervous system disorders. Pyrrolidine derivatives have been investigated for their effects on sodium channels, which are crucial in neuronal excitability and pain modulation.

- Research Findings : Inhibition of specific sodium channels (e.g., Na V1.7) has been linked to analgesic effects, suggesting that this compound could play a role in pain management therapies .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrrolidine Ring : Utilizing starting materials that incorporate fluorine and phenyl groups.

- Hydrochloride Salt Formation : Enhancing solubility and stability through the addition of hydrochloric acid.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHFN·HCl | Difluorinated pyrrolidine | Antimicrobial, anticancer |

| 4-Fluoro-N-(4-(propylcarbamoyl)phenyl)pyrrolidine | CHFNO | Additional functional groups | Potentially altered activity |

| 1-(3,5-Difluorophenyl)-N-methylpyrrolidin-3-amines | CHFN | Different nitrogen substitution | Varies by substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.